molecular formula C20H14Cl2N2O4S B11973659 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11973659
M. Wt: 449.3 g/mol
InChI Key: HPMYHUNJLRHWBO-FOKLQQMPSA-N
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Description

4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE is a complex organic compound that incorporates a 2,4-dichlorophenoxy nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This is followed by treatment with phenacylbromides to form the desired compound . The reaction conditions often require refluxing in dry ethanol to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE is unique due to its combination of a 2,4-dichlorophenoxy nucleus with a thiophene carboxylate moiety.

Properties

Molecular Formula

C20H14Cl2N2O4S

Molecular Weight

449.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C20H14Cl2N2O4S/c21-14-5-8-17(16(22)10-14)27-12-19(25)24-23-11-13-3-6-15(7-4-13)28-20(26)18-2-1-9-29-18/h1-11H,12H2,(H,24,25)/b23-11+

InChI Key

HPMYHUNJLRHWBO-FOKLQQMPSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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